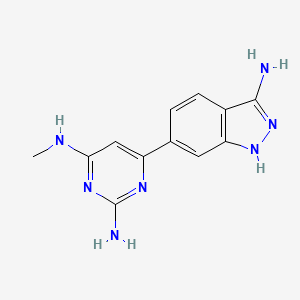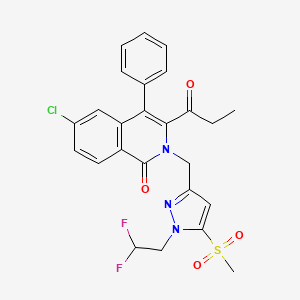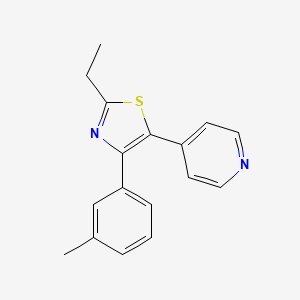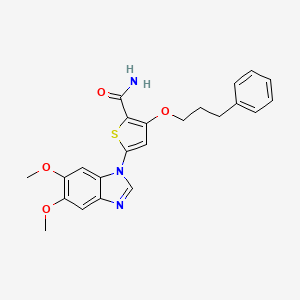![molecular formula C26H20ClNO4 B10786356 4-[(6-Chloro-1-Oxo-4-Phenyl-3-Propanoylisoquinolin-2(1h)-Yl)methyl]benzoic Acid](/img/structure/B10786356.png)
4-[(6-Chloro-1-Oxo-4-Phenyl-3-Propanoylisoquinolin-2(1h)-Yl)methyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPKI-101, also known as tau protein kinase I, is a compound that has garnered significant interest in the scientific community due to its role in the phosphorylation of tau proteins. Tau proteins are associated with microtubules in neurons and are crucial for maintaining the stability of these structures. Abnormal phosphorylation of tau proteins is linked to neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TPKI-101 involves several steps, starting from the extraction of tau protein kinase from bovine brain microtubules. The kinase is then purified using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and affinity labeling with an ATP analog . The preparation of substrates for TPKI-101 involves acid treatment of brain extracts, followed by phosphorylation using unlabelled ATP in a reaction medium .
Industrial Production Methods: Industrial production of TPKI-101 is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of recombinant DNA technology to produce tau protein kinase in bacterial or yeast systems could be a potential method for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: TPKI-101 primarily undergoes phosphorylation reactions, where it adds phosphate groups to tau proteins. This phosphorylation can lead to the formation of paired helical filaments, which are characteristic of neurofibrillary tangles in Alzheimer’s disease .
Common Reagents and Conditions: The phosphorylation reactions involving TPKI-101 typically require ATP as a phosphate donor and specific reaction conditions such as the presence of tubulin to stimulate the kinase activity .
Major Products Formed: The major products formed from the reactions involving TPKI-101 are phosphorylated tau proteins, which can aggregate to form neurofibrillary tangles .
Scientific Research Applications
TPKI-101 has several scientific research applications, particularly in the study of neurodegenerative diseases. It is used to investigate the mechanisms underlying tau protein phosphorylation and the formation of neurofibrillary tangles in Alzheimer’s disease . Additionally, TPKI-101 is employed in studies exploring the role of tau proteins in neural network formation and the physiological processes in the brain .
Mechanism of Action
TPKI-101 exerts its effects by phosphorylating tau proteins at specific sites, leading to changes in their structure and function. The molecular targets of TPKI-101 include tau proteins and other associated proteins involved in microtubule stability . The pathways involved in the action of TPKI-101 include the glycogen synthase kinase 3 beta pathway, which is crucial for the regulation of tau protein phosphorylation .
Comparison with Similar Compounds
Similar Compounds:
- Glycogen synthase kinase 3 beta (GSK3B)
- Cyclin-dependent kinase 5 (CDK5)
- Mitogen-activated protein kinase (MAPK)
Uniqueness: TPKI-101 is unique in its ability to specifically phosphorylate tau proteins at sites that lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . Unlike other kinases, TPKI-101 has a higher specificity for tau proteins and is more effective in producing the pathological changes associated with neurodegenerative diseases .
Properties
Molecular Formula |
C26H20ClNO4 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-[(6-chloro-1-oxo-4-phenyl-3-propanoylisoquinolin-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C26H20ClNO4/c1-2-22(29)24-23(17-6-4-3-5-7-17)21-14-19(27)12-13-20(21)25(30)28(24)15-16-8-10-18(11-9-16)26(31)32/h3-14H,2,15H2,1H3,(H,31,32) |
InChI Key |
ITAZALHTZBIKDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B10786287.png)
![[3-Chloro-4-(3-fluoro-benzyloxy)-phenyl]-(1,3,8a,9-tetraaza-fluoren-4-yl)-amine](/img/structure/B10786291.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B10786306.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-6-methyl-N-phenylpiperidine-3-carboxamide](/img/structure/B10786311.png)
![4-(9-Cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786318.png)
![4-[2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)phenoxy]benzonitrile](/img/structure/B10786328.png)


![3-[(2,3-Dichlorophenyl)methyl]-2-methylsulfanyl-5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10786368.png)
![3-[[4-[3-Chloro-4-(3-chlorophenoxy)anilino]pyrimidin-2-yl]amino]benzamide](/img/structure/B10786370.png)

![1-[(4-Methoxyphenyl)methyl]-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786374.png)
